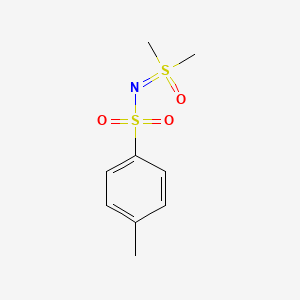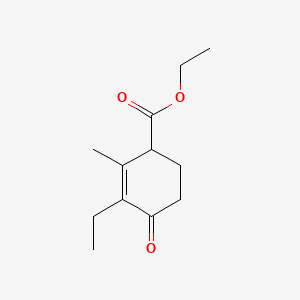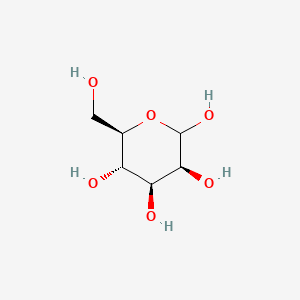
3-Méthylbenzophénone
Vue d'ensemble
Description
3-Methylbenzophenone (3-MBP) is a synthetic organic compound belonging to the class of benzophenones. It is a colorless crystalline solid with a faint odor, and is soluble in organic solvents. 3-MBP has a variety of applications, ranging from being used as a UV stabilizer in plastics to being used as a reagent in organic synthesis. It is also used in the production of pharmaceuticals, as a flavoring agent, and as a dye.
Applications De Recherche Scientifique
3-Méthylbenzophénone : Une Analyse Complète des Applications de la Recherche Scientifique
Intermédiaire Pharmaceutique : La this compound est utilisée comme intermédiaire dans la synthèse de produits pharmaceutiques, en particulier pour le médicament anti-inflammatoire kétoprofène. Cette application met à profit ses propriétés chimiques pour faciliter la production de composés médicinaux efficaces .
Études Photophysiques et Photochimiques : Ce composé est étudié pour son comportement dans les réactions photophysiques et photochimiques. Des recherches impliquant la spectroscopie d'absorption transitoire femtoseconde et des calculs de la théorie de la fonctionnelle de la densité ont été menées pour comprendre ses propriétés dans ces conditions .
Batteries à Flux Organiques : La this compound s'avère prometteuse en tant que matériau anolytique à faible potentiel pour les batteries à flux entièrement organiques à haute tension et à haute densité énergétique. Sa haute solubilité dans les solvants organiques et sa stabilité pendant les cycles électrochimiques en font un candidat pour les applications de stockage d'énergie .
Propriétés
IUPAC Name |
(3-methylphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-11-6-5-9-13(10-11)14(15)12-7-3-2-4-8-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBLVRAVOIVZFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40214528 | |
| Record name | 3-Methylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40214528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
643-65-2 | |
| Record name | 3-Methylbenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=643-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylbenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40214528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylbenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.366 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYLBENZOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7292QZ59E1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: While both 3-methylbenzophenone and 4-methylbenzophenone exhibit similar photochemical behavior to their parent compound benzophenone in most solvents, a distinct difference emerges in acidic aqueous solutions. 3-Methylbenzophenone undergoes an unusual acid-catalyzed proton exchange reaction, termed "m-methyl activation," where the hydrogen atoms of the methyl group are replaced by deuterium from the solvent []. This reaction competes with photohydration and is most efficient at pH 0. Conversely, 4-methylbenzophenone only undergoes photohydration under similar acidic conditions [].
ANone: The "meta effect" describes the unusual photochemical reactivity observed in meta-substituted aromatic carbonyl compounds like 3-methylbenzophenone. This effect enables unique reactions in acidic water, distinct from typical photochemical pathways. Studies show that electron-donating substituents at the meta position, such as a hydroxyl group, can enhance the "meta effect" by stabilizing the reactive biradical intermediate formed during the reaction []. This stabilization facilitates reactions like the meta-methyl deprotonation observed in 3-fluoro-3'-methylbenzophenone [].
ANone: 3-Methylbenzophenone (C14H12O) has a molecular weight of 196.25 g/mol. Its structure consists of two phenyl rings connected by a carbonyl group (C=O), with a methyl group (CH3) attached to the third position of one of the phenyl rings. While the core structure of benzophenone is planar, the addition of the methyl group in 3-methylbenzophenone introduces a slight non-planarity to the molecule [].
ANone: Research indicates that 3-methylbenzophenone can be employed as a starting material in organic synthesis. For instance, it is utilized in the synthesis of resole molecules, a type of phenolic resin []. This synthesis involves multiple steps, including oxidation, reduction, and demethylation reactions, ultimately leading to the formation of various hydroxymethyl-dihydroxydiphenylmethanes, which are essential building blocks for resoles [].
ANone: Yes, computational chemistry techniques, including Density Functional Theory (DFT) calculations, have been employed to investigate 3-methylbenzophenone [, ]. These studies focused on understanding the electronic properties and reactivity of the molecule. For instance, DFT calculations helped rationalize the mechanism of acylation reactions involving 3-methylbenzophenone over acidic zeolites, revealing the role of zeolite framework structure in influencing reaction selectivity [].
ANone: 3-Methylbenzophenone, along with other benzophenone derivatives, has been detected in food products []. This contamination is attributed to migration from printed paper/board packaging materials where these compounds are used in printing inks []. The presence of these compounds in food raises concerns about potential health risks and necessitates further investigation into their toxicological profiles and long-term effects.
ANone: Research suggests that 3-methylbenzophenone has potential as an anolyte material in all-organic flow batteries []. Its low potential and solvent-miscible properties make it suitable for developing high-voltage and energy-dense flow batteries. This application highlights the potential of 3-methylbenzophenone in advancing energy storage technologies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















